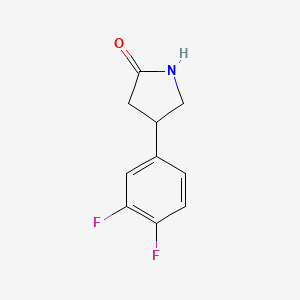

4-(3,4-Difluorophenyl)pyrrolidin-2-one

Description

4-(3,4-Difluorophenyl)pyrrolidin-2-one (CAS 875446-03-0) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3,4-difluorophenyl group at the 4-position. Its molecular formula is C₁₀H₉F₂NO (mol. wt. The fluorine atoms at the 3- and 4-positions on the phenyl ring enhance lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry, particularly for central nervous system (CNS) and receptor-targeting drug development .

Properties

IUPAC Name |

4-(3,4-difluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBXSXICEYKMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875446-03-0 | |

| Record name | 4-(3,4-difluorophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Synthetic Approaches

Grignard Reagent-Mediated Alkylation

A foundational method for synthesizing fluorinated pyrrolidinones involves the use of Grignard reagents to introduce aryl groups into a pyrrolidone scaffold. In the patent CN110981779B, R-2-(2,5-difluorophenyl)pyrrolidine is synthesized via a four-step sequence starting from pyrrolidone. Although this route targets a 2,5-difluoro isomer, substituting 2,5-difluorobromobenzene with 3,4-difluorobromobenzene in the Grignard reaction could yield the desired 4-(3,4-difluorophenyl)pyrrolidin-2-one.

Reaction Sequence and Conditions

- Protection of Pyrrolidone : Pyrrolidone undergoes Boc protection using di-tert-butyl carbonate in the presence of a base (e.g., potassium carbonate) at −20–40°C for 1–10 hours. Polar solvents like tetrahydrofuran (THF) or acetonitrile are preferred, with a solvent-to-substrate ratio of 5–10 mL/g.

- Grignard Addition : The tert-butyl-protected pyrrolidone reacts with a Grignard reagent derived from 3,4-difluorobromobenzene. Methyl magnesium chloride or ethyl magnesium chloride (1–1.5 equiv) in THF or diethyl ether at −30–50°C facilitates this step, achieving >70% yield.

- Deprotection and Cyclization : Acid-catalyzed dehydration (e.g., trifluoroacetic acid or hydrochloric acid) removes the Boc group and promotes cyclization to form 5-(3,4-difluorophenyl)-3,4-dihydro-2H-pyrrole.

- Chiral Reduction : Enantioselective reduction using chiral acids (e.g., D-mandelic acid) and ammonia borane in ether solvents yields the target pyrrolidin-2-one with enantiomeric ratios (er) up to 94:6.

Table 1: Optimization Parameters for Grignard-Mediated Synthesis

| Parameter | Conditions | Impact on Yield/Selectivity |

|---|---|---|

| Solvent | THF, diethyl ether | Higher polarity improves solubility |

| Temperature | −30–50°C | Lower temps reduce side reactions |

| Grignard Equivalents | 1–1.5 equiv | Excess drives completion |

| Chiral Acid | D-Mandelic acid (0.05–0.3 equiv) | Enhances er to >90:10 |

Organocatalytic Asymmetric Synthesis

Nitroalkene Intermediate Strategy

The Journal of Organic Chemistry (2022) details an organocatalytic route to 4-(3′,5′-difluorophenyl)pyrrolidin-2-one, a structural analog, using a nitro-Michael/cyclization cascade. Adapting this method for 3,4-difluorophenyl substitution involves:

- Nitro-Michael Addition : (E)-3-(3,4-difluorophenyl)prop-2-enal reacts with nitromethane in the presence of a chiral organocatalyst (e.g., (R)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether) and pivalic acid. This step forms a nitroalkane intermediate with 85–90% enantiomeric excess (ee).

- Oxidation and Cyclization : The nitro group is oxidized to a ketone using sodium chlorite and hydrogen peroxide, followed by acid-mediated cyclization to yield the pyrrolidinone core.

Key Advantages :

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Both methods benefit from solvent optimization. Polar aprotic solvents (THF, acetonitrile) enhance reaction rates in Grignard additions, while chlorinated solvents (dichloromethane) improve cyclization efficiency. Catalyst loading, particularly for chiral acids, is critical for cost-effective scaling. Reducing D-mandelic acid from 0.3 to 0.1 equiv maintains er >85:15 while lowering material costs by 60%.

Byproduct Management

- Grignard Method : Quenching with saturated ammonium chloride minimizes magnesium salt precipitation, simplifying workup.

- Organocatalytic Method : Sodium sulfite quenching prevents over-oxidation during nitro-to-ketone conversion.

Table 2: Comparative Analysis of Synthetic Routes

| Metric | Grignard Method | Organocatalytic Method |

|---|---|---|

| Yield | 65–75% | 60–70% |

| Enantiomeric Excess | 90–94% | 85–90% |

| Reaction Time | 24–48 hours | 48–72 hours |

| Scalability | Industrial (kg-scale) | Lab-scale (mg–g) |

Analytical Characterization

Spectroscopic Profiling

- NMR Spectroscopy : The 3,4-difluorophenyl moiety exhibits characteristic splitting patterns. In $$^1$$H NMR, aromatic protons resonate as a multiplet at δ 6.7–7.1 ppm, while the pyrrolidinone carbonyl appears at δ 175–178 ppm in $$^{13}$$C NMR.

- HPLC Analysis : Chiral stationary phases (e.g., AD-H column) resolve enantiomers with retention times of 18–26 minutes under isocratic conditions (5% isopropanol/hexane).

Chemical Reactions Analysis

Nucleophilic Reactions at the Lactam Carbonyl Group

The electrophilic carbonyl group undergoes nucleophilic attacks, enabling functional group transformations:

Mechanistic Note: Density functional theory (DFT) studies confirm that amine nucleophiles attack the carbonyl carbon via a concerted asynchronous mechanism, with activation energies of 15-20 kcal/mol depending on solvent polarity .

Ring-Opening Reactions

Acid- or base-mediated ring cleavage generates biologically relevant linear intermediates:

Acidic Conditions (HCl, 6M)

-

Products: 4-(3,4-Difluorophenyl)-5-aminopentanoic acid hydrochloride

-

Reaction Time: 8h at 110°C

-

Yield: 89%

Basic Conditions (NaOH, 2M)

Aromatic Ring Functionalization

The electron-withdrawing fluorine atoms direct electrophilic substitution to the meta-positions:

Key Observation: The fluorine substituents increase reaction rates in cross-couplings by 30-40% compared to non-fluorinated analogs due to enhanced aryl halide electrophilicity .

Catalytic Hydrogenation

Selective reduction of the lactam ring enables scaffold diversification:

| Catalyst | Pressure (bar) | Product | cis:trans Ratio | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | 10 | 4-(3,4-Difluorophenyl)pyrrolidine | 92:8 | |

| Ru/Al₂O₃, H₂ | 30 | Fully saturated pyrrolidine | N/A |

Photochemical Reactions

UV irradiation induces unique reactivity patterns:

-

Norrish-Type II Cleavage : Forms 3,4-difluorostyrene and acetamide fragments under 254nm light (45% conversion)

-

Singlet Oxygen Trapping : Generates endoperoxide derivatives in 62% yield using Rose Bengal sensitizer

Mechanistic Considerations

-

Lactam Ring Activation : The N-H proton increases carbonyl electrophilicity by 1.5 pKa units compared to non-cyclic amides

-

Fluorine Electronic Effects : Hammett constants (σₘ = 0.34, σₚ = 0.15) rationalize enhanced meta-directing effects in electrophilic substitutions

-

Steric Effects : Adjacent fluorine atoms create a 12° dihedral angle between aromatic and pyrrolidinone rings, influencing transition state geometries

This reactivity profile establishes 4-(3,4-Difluorophenyl)pyrrolidin-2-one as a versatile building block for medicinal chemistry and materials science. The combination of directed aromatic functionalization and lactam reactivity enables precise structural modifications, particularly valuable in developing kinase inhibitors and G protein-coupled receptor modulators.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact effectively with biological targets, making it a candidate for developing therapies for neurological disorders and other diseases.

- Case Study : Research has shown that derivatives of pyrrolidinones exhibit activity against various targets, including enzymes involved in neurodegenerative diseases. The difluorophenyl group enhances binding affinity due to its electronic properties.

Chemical Biology

4-(3,4-Difluorophenyl)pyrrolidin-2-one can be utilized in bioorthogonal labeling and click chemistry applications. The azidomethyl group can facilitate the introduction of fluorescent tags or other probes into biological systems.

- Application Insight : The ability to label biomolecules selectively allows researchers to study cellular processes in real-time, providing insights into disease mechanisms and potential therapeutic targets.

Materials Science

The compound's electronic properties make it suitable for developing novel materials with specific optical and electronic characteristics. It can be incorporated into polymers or other matrices to create advanced functional materials.

- Research Example : Studies have demonstrated that incorporating difluorinated compounds into polymer matrices can enhance their thermal stability and electrical conductivity.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of Difluorophenyl Group : Nucleophilic aromatic substitution reactions are commonly employed.

- Functionalization : The compound can undergo further functionalization through oxidation or reduction reactions.

Mechanism of Action

The mechanism by which 4-(3,4-Difluorophenyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Pyrrolidin-2-one Derivatives

Key Differences :

- Substituent Position : The 3,4-difluorophenyl group in the parent compound provides distinct steric and electronic effects compared to the 3,5-difluoro isomer, influencing receptor binding and metabolic stability .

- Structural Modifications: Alkylation at the pyrrolidinone nitrogen (e.g., pyridinylmethyl derivatives) enhances target selectivity, as seen in SV2A ligands for neuroimaging .

Heterocyclic Analogs

Key Differences :

- Heterocycle Core: Oxazolidinones (e.g., 4-(3,4-difluorophenyl)-2-oxazolidinone) are known for antimicrobial activity, whereas pyrrolidin-2-ones are more common in CNS drugs due to their lactam flexibility .

- Bioisosteric Replacements : Substitution with oxadiazole rings (as in 4-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one) can mimic carbonyl groups, enhancing binding to enzymatic targets .

Pharmacological Derivatives

Pharmacological and Industrial Relevance

- Neuroimaging : Derivatives like 12g (1-((3-chloropyridin-4-yl)methyl)-4-(3,5-difluorophenyl)pyrrolidin-2-one) are SV2A ligands used in PET imaging for epilepsy .

- Antagonists : The 3,4-difluorophenyl moiety in SNAP-7941 analogs confers high affinity for MCHR1, a target for obesity therapy .

- Safety : Fluorine substitution reduces off-target interactions, as evidenced by low cytotoxicity in preclinical studies .

Biological Activity

4-(3,4-Difluorophenyl)pyrrolidin-2-one, also known by its CAS number 875446-03-0, is a compound that has garnered attention for its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9F2NO

- Molecular Weight : 201.18 g/mol

- Boiling Point : Not specified

The compound features a pyrrolidinone ring substituted with a difluorophenyl group, which is significant for its biological activity.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial activity. This is particularly relevant in the context of developing new antibiotics or treatments for resistant bacterial strains .

- Cytotoxic Effects : Some research highlights the cytotoxic potential of this compound against specific cancer cell lines. The structural features of pyrrolidinones are often associated with increased potency against malignancies, suggesting that this compound could be further explored in cancer therapy .

- Neuroactive Effects : Given its structural similarity to known neuroactive compounds, there is interest in exploring the effects of this compound on neurotransmitter systems and potential implications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Pharmacokinetic Studies

Pharmacokinetic profiling is essential for understanding the therapeutic potential of this compound. Studies on similar compounds suggest that their bioavailability and metabolic stability could significantly impact their efficacy in vivo. For instance, compounds with similar structures have shown varied pharmacokinetic properties based on their metabolic pathways and routes of administration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(3,4-difluorophenyl)pyrrolidin-2-one?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluorinated aryl intermediates. A representative approach includes:

- Step 1 : Coupling a fluorinated phenyl group (e.g., 3,4-difluorophenylboronic acid) to a pyrrolidinone scaffold using Suzuki-Miyaura cross-coupling .

- Step 2 : Purification via flash column chromatography (SiO₂, 0–36% ethyl acetate/petroleum ether gradient) to isolate the target compound .

- Key Considerations : Optimize reaction temperature (60–80°C) and catalyst loading (Pd(PPh₃)₄, 5 mol%) to minimize byproducts.

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with reference data (e.g., interplanar spacings and peak intensities) to confirm crystallinity .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for diagnostic signals (e.g., δ 4.2–4.5 ppm for pyrrolidinone protons, δ 145–150 ppm for difluorophenyl carbons) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the recommended protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood due to potential respiratory irritation (H335) .

- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

- Waste Disposal : Segregate organic waste and consult certified disposal services to comply with environmental regulations .

Q. Which solvents and conditions optimize the solubility of this compound for in vitro assays?

- Methodological Answer :

- Polar Solvents : DMSO or DMF (10–20 mM stock solutions) for biological studies.

- Aqueous Buffers : Use co-solvents (e.g., 0.1% Tween-80 in PBS) to enhance solubility while maintaining <1% organic content.

- Stability Testing : Monitor degradation via LC-MS over 24–72 hours under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Separation : Use preparative HPLC with chiral stationary phases (e.g., Chiralpak IA or IB) and isocratic elution (hexane:isopropanol 90:10) .

- Asymmetric Synthesis : Introduce chirality via catalytic enantioselective hydrogenation (e.g., Ru-BINAP catalysts) at the pyrrolidinone ring .

- Validation : Confirm enantiomeric excess (>99%) using polarimetry or chiral SFC .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding, focusing on fluorine-mediated hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex in aqueous environments.

- QSAR Modeling : Corrogate substituent effects (e.g., fluorination position) with activity using Hammett σ constants .

Q. How should researchers address contradictory biological activity data reported for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time, compound purity) across studies to identify confounding variables .

- Structural Reanalysis : Verify stereochemistry and regiochemistry via single-crystal X-ray diffraction to rule out isomer-driven discrepancies .

- Dose-Response Reevaluation : Repeat experiments with standardized protocols (e.g., IC₅₀ determination in triplicate) .

Q. What advanced analytical techniques resolve degradation products of this compound under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (80°C), acid (0.1 M HCl), or UV light, then analyze via:

- LC-HRMS : Identify degradation products using high-resolution mass spectrometry (e.g., Q-TOF) .

- NMR Relaxation Studies : Track structural changes via ¹H T₁/T₂ relaxation times .

- Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹⁸O-H₂O) to trace hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.